molecular formula C16H8Cl2FNOS2 B406532 (5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B406532
M. Wt: 384.3g/mol
InChI Key: CNRGMJBTDGEDCZ-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with dichlorobenzylidene and fluorophenyl groups. It has garnered interest in various fields of research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-fluorophenylthiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium acetate or potassium carbonate, and the solvent used can be ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Potential therapeutic agent for conditions such as cancer, inflammation, and infectious diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities. For example, it may interfere with the synthesis of nucleic acids or proteins in microbial cells, resulting in antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: A class of compounds with a similar thiazolidinone ring structure but different substituents.

    Benzylidene-thiazolidinones: Compounds with a benzylidene group attached to the thiazolidinone ring, similar to the compound .

Uniqueness

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of both dichlorobenzylidene and fluorophenyl groups, which may contribute to its distinct biological activities and chemical properties. The combination of these substituents can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to other similar compounds.

Properties

Molecular Formula

C16H8Cl2FNOS2

Molecular Weight

384.3g/mol

IUPAC Name

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H8Cl2FNOS2/c17-10-2-1-9(13(18)8-10)7-14-15(21)20(16(22)23-14)12-5-3-11(19)4-6-12/h1-8H/b14-7-

InChI Key

CNRGMJBTDGEDCZ-AUWJEWJLSA-N

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=S)F

SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S)F

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S)F

Origin of Product

United States

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